

# Meta-analysis of Clinical Trials Involving Thymopentin for Specific Diseases

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Guide for Researchers and Drug Development Professionals

**Thymopentin**, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been investigated for its immunomodulatory properties in a variety of diseases. This guide provides a comparative analysis of clinical trial data for **Thymopentin** and related compounds across several specific diseases, offering a resource for researchers, scientists, and drug development professionals.

# **Atopic Dermatitis**

Atopic dermatitis is a chronic inflammatory skin disease characterized by eczematous lesions and intense pruritus. The immunomodulatory effects of **Thymopentin** have been evaluated as a potential therapeutic intervention to correct the underlying immune dysregulation.



| Trial/Study                                                | Intervention                                                  | Comparator                    | Key<br>Efficacy<br>Endpoints          | Results                                                                                           | p-value       |
|------------------------------------------------------------|---------------------------------------------------------------|-------------------------------|---------------------------------------|---------------------------------------------------------------------------------------------------|---------------|
| Leung et al.<br>(1990)[1]                                  | Thymopentin<br>(50 mg daily,<br>s.c.) for 6<br>weeks          | Placebo                       | Reduction in clinical severity score  | Higher reduction in the Thymopentin group                                                         | 0.04          |
| Reduction in pruritus                                      | Significant reduction with Thymopentin                        | 0.02                          |                                       |                                                                                                   |               |
| Reduction in erythema                                      | Significant reduction with Thymopentin                        | 0.04                          | _                                     |                                                                                                   |               |
| Reduction in extent of body involvement and severity index | Significant reduction with Thymopentin                        | 0.04                          |                                       |                                                                                                   |               |
| Stiller et al.<br>(1994)[2]                                | Thymopentin<br>(50 mg thrice<br>weekly, s.c.)<br>for 12 weeks | Placebo                       | Improvement<br>in disease<br>severity | Significantly greater improvement with Thymopentin                                                | Not specified |
| Hsieh et al.<br>(1992)[3][4]                               | Thymopentin<br>(50 mg thrice<br>weekly, s.c.)<br>for 12 weeks | Placebo<br>(Normal<br>Saline) | Decline in total severity score       | Significant decline from baseline at 3 weeks, continued in the Thymopentin group but flared up in | <0.05         |



the placebo group after stopping treatment.

# **Experimental Protocols**

Leung et al. (1990):[1] A two-center, double-blind, placebo-controlled trial was conducted with 100 patients with moderate to severe atopic dermatitis. Patients were randomized to receive either daily subcutaneous injections of 50 mg **Thymopentin** (n=48) or placebo (n=52) for 6 weeks. Clinical extent of the disease and severity parameters, including pruritus and erythema, were measured at baseline and at regular intervals during the study.

Stiller et al. (1994):[2] In a 12-week, multicenter, double-blind, placebo-controlled clinical trial, 39 patients (at least 2 years old) with severe atopic dermatitis covering a minimum of 20% of their cutaneous surface area were enrolled. Participants were randomly assigned to receive either thrice-weekly subcutaneous injections of 50 mg **Thymopentin** or a placebo. The use of triamcinolone 0.1% or hydrocortisone 1.0% cream and oral antihistamines was permitted during the trial.

Hsieh et al. (1992):[3][4] An open-label clinical trial was conducted on 16 children with severe atopic dermatitis. All patients received subcutaneous injections of 50 mg **Thymopentin** three times a week for six weeks. Following this initial phase, they were randomly divided into two groups: one group continued with **Thymopentin** for an additional six weeks, while the other group received normal saline as a placebo. Clinical and immunological parameters were evaluated serially.

# **Signaling Pathway**





Click to download full resolution via product page

Caption: Thymopentin's immunomodulatory signaling pathway.

#### **HIV Infection**

**Thymopentin** has been investigated as an immunomodulatory agent in individuals with Human Immunodeficiency Virus (HIV) infection to potentially slow immune decline.



| Trial/Stud<br>y                                                                                       | Patient<br>Populatio<br>n                                                                          | Interventi<br>on                              | Comparat<br>or             | Key<br>Efficacy<br>Endpoint<br>s               | Results                                                        | p-value |
|-------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------------|----------------------------|------------------------------------------------|----------------------------------------------------------------|---------|
| Goldstein<br>et al.<br>(1995)[5]                                                                      | Asymptom atic HIV-infected subjects with 200-500 CD4 cells/mm³, >6 months AZT at entry (Stratum I) | Thymopent in (50 mg s.c. 3 times/week ) + AZT | Placebo +<br>AZT           | AIDS or<br>death<br>events                     | 2 in<br>Thymopent<br>in group<br>vs. 10 in<br>placebo<br>group | 0.024   |
| ARC,<br>AIDS, or<br>death<br>events                                                                   | 3 in Thymopent in group vs. 18 in placebo group                                                    | 0.001                                         |                            |                                                |                                                                |         |
| Asymptom atic HIV- infected subjects with 200- 500 CD4 cells/mm³, ≤6 months AZT at entry (Stratum II) | Thymopent in (50 mg s.c. 3 times/week ) + AZT                                                      | Placebo +<br>AZT                              | AIDS or<br>death<br>events | 4 in Thymopent in group vs. 0 in placebo group | 0.11                                                           |         |
| ARC,<br>AIDS, or                                                                                      | 4 in<br>Thymopent<br>in group                                                                      | 0.79                                          |                            |                                                |                                                                | •       |



| death<br>events                    | vs. 2 in<br>placebo<br>group                                                    |                                                                    |                          |                                          |                         |                  |
|------------------------------------|---------------------------------------------------------------------------------|--------------------------------------------------------------------|--------------------------|------------------------------------------|-------------------------|------------------|
| Clumeck et<br>al. (1989)<br>[6]    | Patients with AIDS- lymphaden opathy                                            | Thymopent<br>in (50 mg<br>i.v. 3<br>times/week<br>for 2<br>months) | None<br>(Open-<br>label) | Change in<br>OKT-3 and<br>OKT-8<br>cells | Significant<br>increase | Not<br>specified |
| Blastogeni<br>c response<br>to PHA | Significant increase                                                            | Not<br>specified                                                   |                          |                                          |                         |                  |
| Clinical<br>improveme<br>nt        | Subjective improveme nt, weight gain, disappeara nce of fever in all 6 patients | Not<br>applicable                                                  |                          |                                          |                         |                  |

Goldstein et al. (1995):[5] A double-blind, randomized, placebo-controlled trial evaluated **Thymopentin** in 352 zidovudine (AZT)-treated asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm³. Patients were prestratified based on prior AZT use: Stratum I (>6 months AZT) and Stratum II (≤6 months AZT). Participants received either 50 mg of **Thymopentin** subcutaneously three times a week or a placebo, in addition to their ongoing AZT therapy, for 48 weeks. Clinical endpoints, CD4 cell counts, and viral markers were evaluated.

Clumeck et al. (1989):[6] An open-label study was conducted on 10 African patients with AIDS. Patients were treated with 50 mg of **Thymopentin** intravenously three times a week for two consecutive months. The study included patients with AIDS-lymphadenopathy (Group A) and patients with opportunistic infections (Group B). Immunological parameters, including T-cell



subsets and lymphocyte blastogenic response, and clinical status were assessed before, during, and after therapy.

# **Experimental Workflow**



Click to download full resolution via product page



Caption: Generalized workflow of a randomized controlled clinical trial.

#### **Rheumatoid Arthritis**

Rheumatoid arthritis is a systemic autoimmune disease that primarily affects the joints. The immunoregulatory properties of **Thymopentin** have been explored as a potential therapeutic avenue.



| Trial/Study  Malaise et al. (1985)[7]                                                                        | Intervention  Thymopentin (50 mg i.v. 3 times/week) for 3 weeks                | Comparator    | Key Efficacy Endpoints  Improvement in clinical variables (painful joints, tenderness, swelling, pain on awakening, | Results  Significant improvement in the Thymopentin group                                                                         | <b>p-value</b> <0.05 or <0.01 |
|--------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|---------------|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-------------------------------|
| Intergroup<br>comparison<br>(tenderness,<br>joint swelling,<br>pain on<br>awakening,<br>disease<br>activity) | Thymopentin significantly better than placebo                                  | Not specified | disease<br>activity)                                                                                                |                                                                                                                                   |                               |
| Veys et al.<br>(1984)[8]                                                                                     | Multiple trials with varying dosages and administration routes (s.c. and i.v.) | Placebo       | Statistically<br>significant<br>improvement<br>s                                                                    | No statistically significant improvement s registered in the TP-5 treated patients, although individual improvement s were noted. | Not<br>significant            |
| Franchimont et al. (1989)                                                                                    | Thymopentin<br>(50 mg i.v. 3                                                   | Placebo       | Improvement in Ritchie                                                                                              | Significant improvement                                                                                                           | Not specified                 |



| [9]                                                                 | times/week)<br>for 3 weeks                                                  |               | index and<br>sum score of<br>swollen joints | on TP-5<br>compared to<br>placebo                                                                   |               |
|---------------------------------------------------------------------|-----------------------------------------------------------------------------|---------------|---------------------------------------------|-----------------------------------------------------------------------------------------------------|---------------|
| Lemmel et al.<br>(1988)[10]                                         | Thymopentin<br>(50 mg i.v. 3<br>times/week)                                 | Placebo       | Improvement<br>of clinical<br>criteria      | Significant improvement of five among nine clinical criteria with Thymopentin after the third week. | Not specified |
| Response rate (improvement of a clinical parameter by at least 40%) | Significantly greater for all clinical parameters in the Thymopentin group. | Not specified |                                             |                                                                                                     |               |

Malaise et al. (1985):[7] A placebo-controlled, double-blind, randomized study was conducted with 41 patients with active rheumatoid arthritis. Twenty-one patients received slow intravenous injections of 50 mg **Thymopentin** three times a week for three consecutive weeks, and 20 patients received a placebo in the same manner. A range of clinical variables, including joint pain, tenderness, swelling, and morning stiffness, were assessed.

Veys et al. (1984):[8] This publication compiled data from three separate trials: a six-month double-blind trial comparing three different subcutaneous dosages of **Thymopentin** to placebo, an open-label long-term study with subcutaneous administration, and a short-term (3 weeks) double-blind trial of high-dose (100 mg/day) intravenous **Thymopentin**.

Franchimont et al. (1989):[9] In a multicenter, randomized controlled trial, 76 patients were treated with either 50 mg of **Thymopentin** or a placebo, administered as a slow intravenous



injection three times a week for 3 weeks. The follow-up period was 7 weeks. Clinical parameters such as the Ritchie index and the sum score of swollen joints were evaluated.

Lemmel et al. (1988):[10] A multicenter, placebo-controlled, and randomized double-blind trial included 119 patients with rheumatoid arthritis. Of these, 107 patients had complete data for evaluation. Fifty-one patients received intravenous injections of 50 mg **Thymopentin** three times weekly, and 56 received a placebo solution. Nine clinical criteria were assessed after the third week of treatment.

# Sepsis (Data on Thymosin $\alpha$ 1)

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The following data pertains to Thymosin  $\alpha 1$ , a related immunomodulatory peptide, as direct meta-analyses on **Thymopentin** for sepsis are not readily available.



| Trial/Study                                        | Intervention                                                             | Comparator | Key<br>Efficacy<br>Endpoints                | Results                                                                 | p-value       |
|----------------------------------------------------|--------------------------------------------------------------------------|------------|---------------------------------------------|-------------------------------------------------------------------------|---------------|
| Li et al.<br>(2025)[11]<br>[12]                    | Thymosin α1                                                              | Control    | 28-day<br>mortality (11<br>RCTs,<br>n=1927) | Significant reduction in mortality with Tα1 (OR 0.73, 95%CI: 0.59-0.90) | 0.003         |
| 28-day<br>mortality<br>(high-quality<br>subgroups) | No significant<br>mortality<br>benefit (OR<br>0.82, 95%CI:<br>0.65-1.03) | 0.09       |                                             |                                                                         |               |
| 28-day<br>mortality<br>(multi-center<br>subgroups) | No significant<br>mortality<br>benefit (OR<br>0.86, 95%CI:<br>0.68-1.08) | 0.20       | _                                           |                                                                         |               |
| Liu et al.<br>(2014)[13]                           | Thymosin α1                                                              | Control    | Change in<br>CD4+ T<br>lymphocytes          | Increased<br>level with Tα1<br>(WMD=6.24,<br>95%CI: 1.12<br>to 11.36)   | Not specified |
| Change in<br>CD4+/CD8+<br>ratio                    | Increased ratio with Tα1 (WMD=0.14, 95%CI: 0.03 to 0.25)                 | 0.01       |                                             |                                                                         |               |
| APACHE II score                                    | Decreased<br>score with<br>Tα1<br>(WMD=3.82,                             | <0.001     | <del>-</del>                                |                                                                         |               |



|                                   | 95%CI: 2.36<br>to 5.28)                                                       |       |
|-----------------------------------|-------------------------------------------------------------------------------|-------|
| Mechanical<br>ventilation<br>days | Reduced days with Tα1 (WMD=-4.17, 95%CI: -7.00 to -1.34)                      | 0.004 |
| Duration of ICU stay              | Shortened<br>duration with<br>Tα1<br>(WMD=-4.87,<br>95%CI: -8.17<br>to -1.60) | 0.004 |

Li et al. (2025):[11][12] This systematic review and meta-analysis included 11 randomized controlled trials (RCTs) with a total of 1927 patients. The study assessed the effect of Thymosin α1 administration on 28-day mortality in patients with sepsis. Subgroup analyses were performed based on the quality and design of the included trials.

Liu et al. (2014):[13] This meta-analysis included five randomized controlled trials with a total of 198 patients. The study evaluated the effects of Thymosin α1 on immune parameters (CD4+ T lymphocytes, CD4+/CD8+ ratio), clinical severity scores (APACHE II), and clinical outcomes (mechanical ventilation days, ICU stay duration) in patients with sepsis.

# COVID-19 (Data on Thymosin $\alpha$ 1)

The use of immunomodulators has been explored in the management of Coronavirus Disease 2019 (COVID-19) to mitigate the severe inflammatory response. The data presented here is for Thymosin  $\alpha 1$ .



| Trial/Study                                                          | Intervention                                                                 | Comparator | Key<br>Efficacy<br>Endpoints                            | Results                                                                                                    | p-value  |
|----------------------------------------------------------------------|------------------------------------------------------------------------------|------------|---------------------------------------------------------|------------------------------------------------------------------------------------------------------------|----------|
| Shang et al.<br>(2023)[14]                                           | Thymosin α1                                                                  | Control    | Mortality (9<br>studies,<br>n=5352)                     | No<br>statistically<br>significant<br>effect on<br>overall<br>mortality (RR<br>1.03, 95%CI:<br>0.60, 1.75) | 0.92     |
| Mortality in patients with mean age >60 years                        | Beneficial<br>effect on<br>mortality (RR<br>0.68, 95%CI:<br>0.58, 0.78)      | <0.00001   |                                                         |                                                                                                            |          |
| Mortality in severe/critical COVID-19 patients                       | Beneficial effect on mortality (RR 0.66, 95%CI: 0.57, 0.76)                  | <0.00001   | _                                                       |                                                                                                            |          |
| Yu et al.<br>(2023)[15]                                              | Thymosin α1                                                                  | Control    | Mortality in serious COVID-19 cases (4 studies, n=1230) | Reduced<br>mortality with<br>Tα1 (RR:<br>0.67; 95% CI:<br>0.58, 0.77)                                      | <0.00001 |
| Length of hospitalizatio n in non- serious cases (2 studies, n=3670) | Reduced hospitalizatio n length with Tα1 (SMD = -0.28; 95% CI: -0.41, -0.14) | <0.0001    |                                                         |                                                                                                            |          |





Shang et al. (2023):[14] This systematic review and meta-analysis included 9 studies with a total of 5352 adult patients hospitalized with COVID-19. The primary outcome assessed was mortality. Subgroup analyses were conducted based on patient age and disease severity.

Yu et al. (2023):[15] This systematic review and meta-analysis included studies with adult patients with laboratory-confirmed SARS-CoV-2 infection. The analysis evaluated the effect of Thymosin  $\alpha 1$  on mortality and length of hospitalization, with subgroup analysis based on disease severity.

# **Meta-analysis Workflow**





Click to download full resolution via product page

Caption: A typical workflow for conducting a meta-analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Thymopentin therapy reduces the clinical severity of atopic dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind, placebo-controlled clinical trial to evaluate the safety and efficacy of thymopentin as an adjunctive treatment in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adc.bmj.com [adc.bmj.com]
- 4. Thymopentin treatment in severe atopic dermatitis--clinical and immunological evaluations
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of thymopentin in zidovudine (AZT)-treated asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm3: a double-blind placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary results on clinical and immunological effects of thymopentin in AIDS PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of active rheumatoid arthritis with slow intravenous injections of thymopentin. A
  double-blind placebo-controlled randomised study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymopoietin pentapeptide (thymopentin, TP-5) in the treatment of rheumatoid arthritis. A compilation of several short- and longterm clinical studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymopentin (TP-5) in the treatment of rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Immunomodulating therapy in chronic polyarthritis with thymopentin. A multicenter placebo-controlled study of 119 patients] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of thymosin α1 for sepsis: a systematic review and meta-analysis of randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of thymosin α1 for sepsis: a systematic review and meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]



- 13. Evaluation of efficacy of thymosin alpha1 in the treatment of sepsis: a systematic review -Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Thymosin alpha1 use in adult COVID-19 patients: A systematic review and meta-analysis on clinical outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Meta-analysis of Clinical Trials Involving Thymopentin for Specific Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683142#meta-analysis-of-clinical-trials-involvingthymopentin-for-specific-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com